molecular formula C14H20 B6314273 Oct-7-enylbenzene CAS No. 35008-87-8

Oct-7-enylbenzene

Cat. No.: B6314273
CAS No.: 35008-87-8
M. Wt: 188.31 g/mol
InChI Key: GMCRBWCTSVDCGC-UHFFFAOYSA-N
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Description

Oct-7-enylbenzene: , also known as 1-phenyl-1-heptene, is a chemical compound with the molecular formula C14H18. This unsaturated hydrocarbon is a colorless liquid with a sweet floral odor. It finds extensive applications in various industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Oct-7-enylbenzene can be synthesized through a Grignard reaction. This involves reacting an alkenyl halide with metal magnesium to form a Grignard reagent, which is then reacted with a benzyl halide derivative . The reaction typically requires an organic solvent and is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: : In industrial settings, the synthesis of this compound often involves large-scale Grignard reactions. The process is optimized for high yields, selectivity, and purity. Continuous addition of reactants and removal of products can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: : Oct-7-enylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: : Oct-7-enylbenzene is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical intermediates.

Biology and Medicine:

Industry: : In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its sweet floral odor makes it a valuable component in the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of oct-7-enylbenzene involves its interaction with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in electrophilic addition reactions, where the double bond reacts with electrophiles to form new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Styrene: Another unsaturated hydrocarbon with a similar structure but with a vinyl group instead of an alkenyl group.

    Phenylpropene: Similar structure but with a shorter carbon chain.

    Phenylbutene: Similar structure but with a different position of the double bond.

Uniqueness: : Oct-7-enylbenzene’s unique combination of a phenyl group and a heptene chain gives it distinct chemical properties, such as its sweet floral odor and reactivity in various chemical reactions. This makes it valuable in specific industrial and research applications.

Properties

IUPAC Name

oct-7-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h2,7,9-10,12-13H,1,3-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCRBWCTSVDCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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